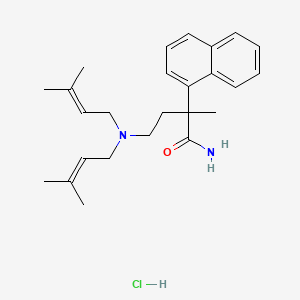
alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a naphthylacetamide core and a diprenylaminoethyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of naphthylacetamide with a diprenylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity. The final product is often obtained as a hydrochloride salt by treating the free base with hydrochloric acid, followed by filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthylacetamide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diprenylaminoethyl side chain, where halides or other nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Naphthylacetamide derivatives with oxidized side chains.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthylacetamide compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide: The free base form without the hydrochloride salt.
Beta-(2-Diprenylaminoethyl)-beta-methyl-1-naphthylacetamide: A structural isomer with different positioning of the methyl group.
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-2-naphthylacetamide: A derivative with a different naphthyl ring substitution.
Uniqueness: Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its free base or other isomers.
Eigenschaften
CAS-Nummer |
50765-94-1 |
|---|---|
Molekularformel |
C25H35ClN2O |
Molekulargewicht |
415.0 g/mol |
IUPAC-Name |
4-[bis(3-methylbut-2-enyl)amino]-2-methyl-2-naphthalen-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O.ClH/c1-19(2)13-16-27(17-14-20(3)4)18-15-25(5,24(26)28)23-12-8-10-21-9-6-7-11-22(21)23;/h6-14H,15-18H2,1-5H3,(H2,26,28);1H |
InChI-Schlüssel |
CIPKTKYIACDNOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN(CCC(C)(C1=CC=CC2=CC=CC=C21)C(=O)N)CC=C(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


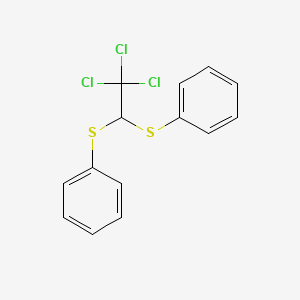
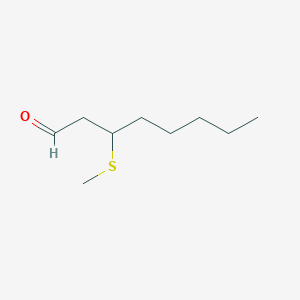
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
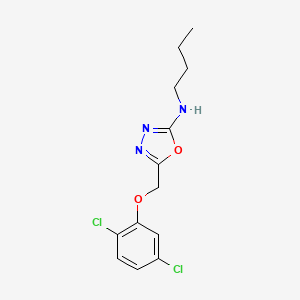

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
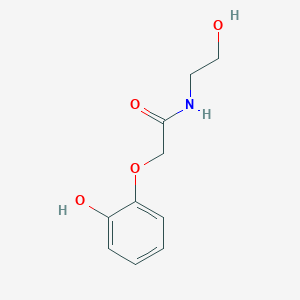
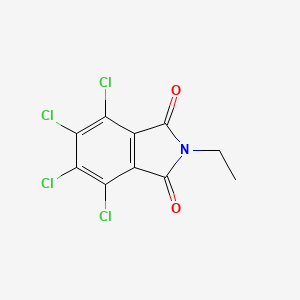
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
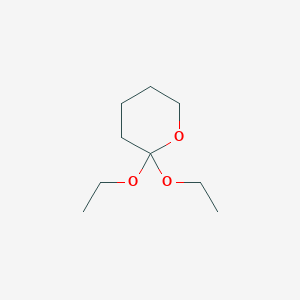
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
